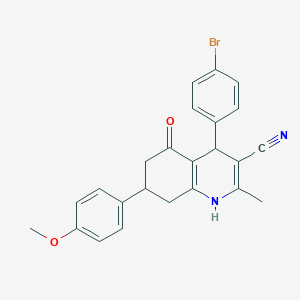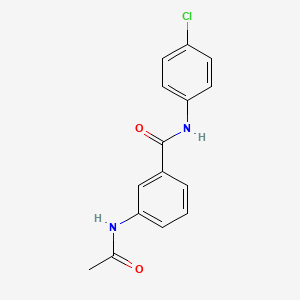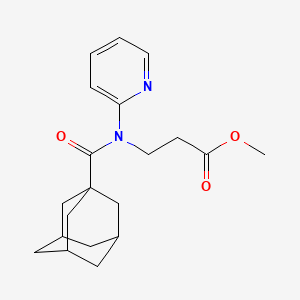![molecular formula C24H25ClN2O3S B4944419 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide, commonly known as mesna, is a drug that is widely used in the treatment of chemotherapy-induced hemorrhagic cystitis. It is a synthetic compound that belongs to the family of thiol compounds and is a derivative of mercaptoacetic acid. Mesna is known for its ability to prevent the damage to the bladder caused by the chemotherapy drugs, cyclophosphamide, and ifosfamide.
作用機序
The exact mechanism of action of mesna is not fully understood. However, it is thought to work by scavenging toxic metabolites of cyclophosphamide and ifosfamide that are responsible for bladder damage. Mesna reacts with these metabolites to form stable, non-toxic compounds that are excreted in the urine.
Biochemical and physiological effects:
Mesna is rapidly absorbed after oral or intravenous administration. It is metabolized in the liver and excreted in the urine. Mesna has no significant pharmacological effects on its own and is considered to be a safe drug with few side effects.
実験室実験の利点と制限
Mesna is widely used in laboratory experiments to prevent the damage to the bladder caused by chemotherapy drugs. It is a safe and effective drug that has been extensively studied for its ability to prevent hemorrhagic cystitis. However, mesna has some limitations in laboratory experiments. It is not effective in preventing the damage caused by other chemotherapy drugs such as methotrexate or cisplatin. Mesna also has a short half-life and needs to be administered frequently to maintain its protective effect.
将来の方向性
1. Investigating the potential use of mesna in the treatment of other conditions such as radiation-induced cystitis and sickle cell disease.
2. Developing new formulations of mesna that have a longer half-life and can be administered less frequently.
3. Studying the mechanism of action of mesna to gain a better understanding of how it prevents bladder damage.
4. Investigating the potential use of mesna in combination with other drugs to enhance its protective effect.
5. Developing new drugs that are more effective than mesna in preventing chemotherapy-induced hemorrhagic cystitis.
合成法
Mesna is synthesized by reacting mesitylene with chlorosulfonic acid to produce mesitylene sulfonyl chloride. The mesitylene sulfonyl chloride is then reacted with 3-methylphenylglycine to produce N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine. The N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine is then reacted with thionyl chloride to produce N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide.
科学的研究の応用
Mesna has been extensively studied for its ability to prevent chemotherapy-induced hemorrhagic cystitis. It has been shown to be effective in reducing the incidence of hemorrhagic cystitis in patients receiving high-dose chemotherapy with cyclophosphamide or ifosfamide. Mesna is also being investigated for its potential use in the treatment of other conditions such as sickle cell disease and radiation-induced cystitis.
特性
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-6-5-7-21(14-16)27(31(29,30)22-10-8-20(25)9-11-22)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJKAOQMWIKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)


![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
